3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine
Overview
Description
3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine: is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a cyclopropyl group, a pyrrolidin-2-ylmethyl group, and an amine group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Pyrrolidin-2-ylmethyl Group: This step involves the alkylation of the pyrazole ring with a pyrrolidin-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring or reduce the cyclopropyl group to a propyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group or the pyrrolidin-2-ylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Pyrazoline derivatives or propyl-substituted compounds.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting the central nervous system or exhibiting antimicrobial properties.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of drugs aimed at treating neurological disorders, infections, or inflammatory diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it valuable for the development of new products and technologies.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-1-methyl-1H-pyrazol-5-amine: Similar structure but lacks the pyrrolidin-2-ylmethyl group.
1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine: Similar structure but lacks the cyclopropyl group.
3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole: Similar structure but lacks the amine group.
Uniqueness
The uniqueness of 3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine lies in its combination of a cyclopropyl group, a pyrrolidin-2-ylmethyl group, and an amine group attached to the pyrazole ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-cyclopropyl-2-(pyrrolidin-2-ylmethyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c12-11-6-10(8-3-4-8)14-15(11)7-9-2-1-5-13-9/h6,8-9,13H,1-5,7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJONVNHDQSTNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C(=CC(=N2)C3CC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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